molecular formula C11H19N5O2S2 B1253491 N-Desmethylnizatidine

N-Desmethylnizatidine

Cat. No.: B1253491
M. Wt: 317.4 g/mol
InChI Key: QDLSRAPBCBFIQC-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethylnizatidine is a primary metabolite of nizatidine, a histamine H₂-receptor antagonist used to inhibit gastric acid secretion. Structurally, it is formed via the demethylation of the dimethylamino group in nizatidine’s furan moiety. Analytical characterization using liquid chromatography (LC) and ultraviolet (UV) spectroscopy reveals distinct properties:

  • Retention Time: 4.2 min under conditions described by Tracq et al. (1990) using a Si-60 Lichrosorb column .
  • UV Peaks: Exhibits maxima at 313 nm in basic solutions and 319 nm in aqueous acid (0.2 M H₂SO₄) .

These properties differentiate it from the parent drug and other related compounds, underscoring its role in pharmacokinetic and metabolic studies.

Properties

Molecular Formula

C11H19N5O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[2-(methylaminomethyl)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H19N5O2S2/c1-12-5-11-15-9(8-20-11)7-19-4-3-14-10(13-2)6-16(17)18/h6,8,12-14H,3-5,7H2,1-2H3/b10-6+

InChI Key

QDLSRAPBCBFIQC-UXBLZVDNSA-N

SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC

Isomeric SMILES

CNCC1=NC(=CS1)CSCCN/C(=C/[N+](=O)[O-])/NC

Canonical SMILES

CNCC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NC

Synonyms

N-2-MDMN
N-2-monodesmethylnizatidine
N-desmethylnizatidine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Mechanism of Action

The mechanism of action of N-Methyl-N’-[2-[[[2-[(methylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The nitro group and thiazole ring play crucial roles in its mechanism of action, contributing to its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Desmethylnizatidine shares structural and functional similarities with other H₂ antagonists and their metabolites. Below is a detailed comparison:

Structural and Functional Analogues

Compound Key Structural Features Primary Use/Metabolic Role
This compound Demethylated furan moiety, nitroacetamide backbone Major metabolite of nizatidine
Nizatidine Dimethylamino-methyl furan, nitro group Parent H₂ antagonist drug
Ranitidine Dimethylaminomethyl furan, nitroethenediamine H₂ antagonist (now withdrawn in many regions)
Ranitidine Diamine Hemifumarate Aminoethylthio-methyl furan, hemifumarate salt Ranitidine synthesis impurity/degradant

Analytical Data

Chromatographic and spectral properties highlight differences in polarity and detection:

Compound Retention Time (Method) UV Peaks (nm)
This compound 4.2 min (Tracq et al. 1990) 313 (basic), 319 (acidic)
Nizatidine 18.6 min (Ho et al. 1999) 319 (acidic), 325 (methanol)
Ranitidine 10.7 min (IS in Ho et al. 1999) 260, 314 (water)
Nizatidine Sulfoxide 6.2 min (Tracq et al. 1990) Similar to nizatidine, shifted due to oxidation

Notes:

  • Retention times vary based on methods (e.g., column type: Si-60 Lichrosorb vs. others; mobile phase composition) .
  • UV spectral shifts reflect electronic changes in functional groups (e.g., demethylation reduces basicity, altering λmax in basic conditions) .

Metabolic Pathways

Compound Metabolic Pathway Key Enzymes/Processes
This compound N-Demethylation of nizatidine Cytochrome P450 (CYP3A4)
Nizatidine Sulfoxide Oxidation of thioether moiety Flavin-containing monooxygenases
Ranitidine Diamine Hemifumarate Degradation of ranitidine Hydrolysis under acidic conditions

Research Findings and Implications

  • Stability : this compound is more polar than nizatidine, influencing its renal excretion and half-life .
  • Analytical Challenges: Differentiation from structural analogues requires optimized LC conditions (e.g., mobile phase: acetonitrile/methanol/water/ammonia) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Desmethylnizatidine
Reactant of Route 2
Reactant of Route 2
N-Desmethylnizatidine

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